Cas no 445267-30-1 (3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide)
3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL11887978
- 3-amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- SS-0600
- 3-amino-N-(2,5-dichlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
- AKOS000665825
- 445267-30-1
- 3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
- Thieno[2,3-b]pyridine-2-carboxamide, 3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)-
- 3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
-
- Inchi: 1S/C19H12Cl2N4OS/c20-11-1-3-13(21)15(9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26)
- InChI Key: KSTDOMUUPQPTOT-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1NC(C1=C(C2=CC=C(C3C=CN=CC=3)N=C2S1)N)=O)Cl
Computed Properties
- Exact Mass: 414.0108876g/mol
- Monoisotopic Mass: 414.0108876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 109Ų
3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623829-1mg |
3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide |
445267-30-1 | 98% | 1mg |
¥509.00 | 2024-05-13 |
3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Introduction to 3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 445267-30-1) and Its Emerging Applications in Chemical Biology
The compound 3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 445267-30-1) represents a fascinating molecular entity that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This heterocyclic compound belongs to the thienopyridine class, which is well-documented for its role in drug discovery and medicinal chemistry. The presence of multiple functional groups, including an amino group, chloro substituents, and a pyridine moiety, contributes to its complex reactivity and potential therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets in greater detail. The thieno[2,3-b]pyridine scaffold is particularly noteworthy, as it has been shown to exhibit binding affinity for various enzymes and receptors involved in critical cellular pathways. For instance, studies have suggested that this scaffold may interact with kinases and other signaling proteins, making it a valuable candidate for developing small-molecule modulators.
The amino group at the N-position of the molecule provides a site for further functionalization, allowing for the synthesis of derivatives with enhanced pharmacological properties. Additionally, the chloro substituents at the 2- and 5-positions of the phenyl ring introduce electrophilic centers that can participate in nucleophilic substitution reactions, enabling diversification of the chemical library. These structural features make 3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide a versatile building block for medicinal chemists seeking to design novel therapeutics.
In the realm of drug discovery, the compound has been investigated for its potential role in addressing diseases associated with dysregulated cellular signaling. Preliminary studies have highlighted its interaction with Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune disorders. The ability of this molecule to modulate JAK activity could pave the way for new treatments targeting conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its structural similarity to known antiviral agents suggests that it may also exhibit inhibitory effects against certain viral proteases.
The pyridin-4-yl moiety embedded within the thienopyridine core contributes to the compound's solubility and bioavailability, factors that are crucial for successful drug development. This aromatic ring system also serves as a hydrogen bond acceptor, enhancing its binding interactions with biological targets. The combination of these features makes 3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide an attractive candidate for further exploration in preclinical studies.
Recent publications have demonstrated the utility of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules. The screening results have revealed several hits with promising pharmacological profiles, including compounds that exhibit potent inhibition of specific enzyme targets. These findings underscore the importance of structurally diverse scaffolds like thienopyridines in drug discovery efforts.
The synthesis of 3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves multi-step organic transformations that highlight the expertise required in medicinal chemistry synthesis. Key steps include cyclization reactions to form the thienopyridine core, followed by functional group modifications such as chlorination and amination. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
The pharmacokinetic properties of this compound are also of great interest. In vitro studies have provided insights into its metabolic stability and distribution patterns within biological systems. These data are essential for optimizing dosing regimens and minimizing potential side effects in clinical settings. Additionally, computational modeling techniques have been employed to predict how variations in the molecular structure may influence pharmacokinetic behavior.
Looking ahead, the development of next-generation therapeutics will likely rely on innovative approaches that leverage structural diversity and computational screening tools. The unique characteristics of 3-Amino-N-(2,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide position it as a valuable asset in these efforts. By integrating experimental data with predictive modeling strategies
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